molecular formula C10H13BrO2 B8557800 2-Bromobenzeneacetaldehyde dimethyl acetal

2-Bromobenzeneacetaldehyde dimethyl acetal

Cat. No. B8557800
M. Wt: 245.11 g/mol
InChI Key: VWLZELAZIWHGFR-UHFFFAOYSA-N
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Patent
US04670443

Procedure details

To a solution of 10.0 grams (0.05 mole) of 2-(2-bromophenyl)acetaldehyde (from the above preparation and another similar preparation) in 50 milliliters of dry methanol, was added 50 milliliters of trimethyl orthoformate and 0.25 gram of p-toluenesulfonic acid monohydrate and the resulting mixture was heated at reflux temperature for 3.5 hours. At the end of this period, the reaction mixture was cooled and 100 milliliters of diethyl ether and 50 milliliters of a 1:1 solution of 50 percent aqueous sodium hydroxide/brine were added. The ether solution was mechanically separated, washed, dried and stripped on the rotary evaporator to obtain 2-(2-bromophenyl)acetaldehyde dimethylacetal intermediate as a yellow oil. The latter was distilled to obtain 10.5 grams (85 percent yield) of purified product as a clear oil, b.p. 65°-67° /0.2 mm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
sodium hydroxide brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8]C=O.[CH:11](OC)([O:14][CH3:15])[O:12][CH3:13].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+].[Cl-].[Na+].O>CO.C(OCC)C>[CH3:13][O:12][CH:11]([O:14][CH3:15])[CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0.25 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
sodium hydroxide brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].[Cl-].[Na+].O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this period, the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The ether solution was mechanically separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
stripped on the rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=C(C=CC=C1)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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